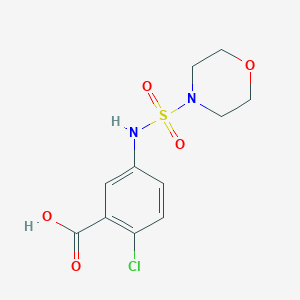![molecular formula C15H17NO4S B7575236 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, also known as NS398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2). It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and physiological effects:
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, which reduces inflammation and pain. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to induce apoptosis and inhibit angiogenesis, which inhibits the growth of cancer cells. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various diseases. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid is relatively stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid also has some limitations. It is not a selective inhibitor of COX-2 and can also inhibit the activity of other enzymes, such as COX-1. Therefore, caution must be taken when interpreting the results of experiments using 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Orientations Futures
There are several future directions for research on 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors that have fewer side effects than 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. Another area of research is the development of new therapeutic applications for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, such as in the treatment of neurodegenerative diseases or autoimmune diseases. Finally, research could focus on the development of new synthesis methods for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid that are more efficient and environmentally friendly.
Méthodes De Synthèse
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid can be synthesized through a multistep process that involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthalenesulfonic acid, which is then reacted with isopropylamine to form the corresponding amide. This amide is then reacted with chloroacetic acid to yield 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Applications De Recherche Scientifique
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
2-[naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11(2)16(10-15(17)18)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCSCILLVZCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[Cyclopropyl-[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7575164.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)
![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)
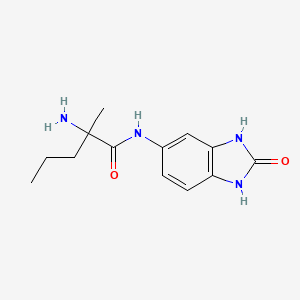
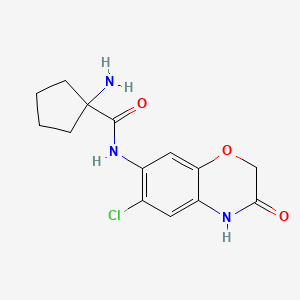
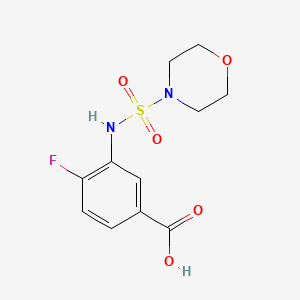
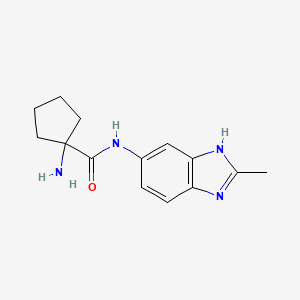
![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]-butan-2-ylamino]acetic acid](/img/structure/B7575240.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
